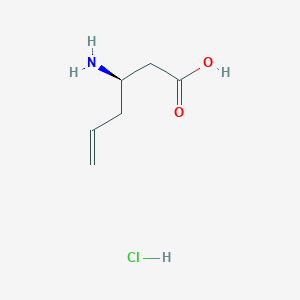

(R)-3-Aminohex-5-enoic acid hydrochloride

Description

Significance as a Chiral Amino Acid Derivative in Advanced Organic Chemistry

The significance of (R)-3-Aminohex-5-enoic acid hydrochloride in advanced organic chemistry stems from its nature as a chiral amino acid derivative. Chiral molecules exist in two non-superimposable mirror-image forms, known as enantiomers, and often exhibit different biological activities. The "(R)" designation in the compound's name specifies one of these particular three-dimensional arrangements.

In synthetic chemistry, the enantiomeric purity of a starting material is crucial for controlling the stereochemistry of the final product, which is particularly important in the synthesis of pharmaceuticals where only one enantiomer may have the desired therapeutic effect. This compound serves as a valuable chiral building block, providing a predefined stereocenter that can be incorporated into larger, more complex molecules. Its structure, featuring both an amino group and a terminal unsaturated carbon chain, allows for a variety of chemical transformations, making it a versatile tool for constructing molecules with specific stereochemical properties. myskinrecipes.com

Overview of Research Utility in Synthetic Methodologies and Biochemical Investigations

The research utility of this compound is twofold, encompassing both synthetic methodologies and biochemical investigations. Its bifunctional nature, possessing an amine, a carboxylic acid, and a reactive alkene, allows for its use in a variety of synthetic transformations.

Synthetic Methodologies: The presence of the terminal alkene and the amino group makes this compound a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as piperidines. While direct synthesis of complex molecules using this specific hydrochloride salt is not extensively documented in publicly available literature, its structural motifs are found in precursors for stereoselective synthesis. For instance, related N-protected 1-amino-hex-5-enes are used in "Clip-Cycle" approaches for the asymmetric synthesis of 3-spiropiperidines. This methodology involves a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization, demonstrating the potential of the amino-alkene scaffold in constructing complex heterocyclic systems.

Furthermore, the amino acid backbone of (R)-3-Aminohex-5-enoic acid suggests its potential application in the synthesis of modified peptides to study the impact of structural changes on biological activity. myskinrecipes.com

Biochemical Investigations: In the realm of biochemical investigations, (R)-3-Aminohex-5-enoic acid serves as a valuable molecular probe, particularly in the study of enzymes involved in neurotransmitter metabolism. It is structurally related to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This structural similarity allows it to interact with GABA-metabolizing enzymes.

A significant area of research is its connection to the antiepileptic drug vigabatrin (B1682217) (4-aminohex-5-enoic acid). Research has shown that analogues of vigabatrin act as mechanism-based inactivators of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). The terminal vinyl group of these molecules is crucial for the inactivation mechanism. Computational docking studies have been used to model the binding of 3-aminohex-5-enoic acid within the active site of human GABA-AT, providing insights into the molecular interactions that are key to the enzyme's inhibition. These studies contribute to the design of new enzyme inhibitors and receptor modulators for potential therapeutic applications. myskinrecipes.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82448-92-8 | |

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Aminohex 5 Enoic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereocontrol is paramount in the synthesis of chiral molecules. Strategies for synthesizing (R)-3-Aminohex-5-enoic acid and its stereoisomers often rely on established asymmetric synthesis techniques that can be broadly categorized into auxiliary-controlled methods, catalytic asymmetric reactions, and substrate-controlled functionalizations.

Chiral auxiliaries are recoverable chemical moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the synthesis of β-amino acids. Evans' oxazolidinones, for example, are effective chiral auxiliaries used in asymmetric aldol (B89426) reactions to prepare β-hydroxy γ-amino acids, which are versatile precursors. nih.gov The auxiliary guides the approach of the reacting molecules, leading to the preferential formation of one diastereomer. After the key stereocenter is set, the auxiliary is cleaved and can be recovered.

Another class of auxiliaries includes N-tert-butanesulfinyl imines, which allow for stereodivergent synthesis. By choosing the appropriate reaction conditions (e.g., specific metals and solvents), it is possible to selectively produce either diastereomer from the same starting imine. thieme-connect.com This flexibility is highly valuable in constructing libraries of stereoisomers for biological screening.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Oxazolidinones | Asymmetric Aldol Reactions | Forms a rigid chelated transition state, providing high diastereoselectivity. nih.gov |

| Phenylethylamine | Conjugate Addition Reactions | Directs the addition of nucleophiles to α,β-unsaturated systems. |

| N-tert-Butanesulfinamide | Synthesis of Chiral Amines | Reacts with carbonyl compounds to form N-sulfinyl imines, which undergo stereoselective addition. thieme-connect.com |

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key example relevant to the synthesis of β-amino acid precursors is the asymmetric hydrogenation of unsaturated precursors using chiral transition metal complexes.

A well-documented application is the synthesis of Pregabalin, where the key step involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net This reaction is catalyzed by a chiral rhodium complex, specifically utilizing ligands like Me-DuPHOS. The catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond, resulting in the desired (S)-enantiomer with very high enantiomeric excess (ee). researchgate.net This method is powerful for establishing the stereocenter in the carbon backbone of the target molecule.

Table 2: Asymmetric Hydrogenation for Chiral Carboxylic Acid Synthesis

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |

|---|

Stereocontrolled functionalization involves reactions where the existing chirality in a molecule directs the formation of a new stereocenter. Iodolactonization is a powerful example of such a reaction. wikipedia.org This intramolecular cyclization involves the reaction of an unsaturated carboxylic acid with iodine. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, and the subsequent nucleophilic attack by the carboxylate group occurs in a stereospecific manner, leading to the formation of a lactone with controlled stereochemistry. wikipedia.org

This methodology has been successfully applied to the stereoselective synthesis of syn-γ-hydroxy-β-amino acids from 3-amino-4-pentenoic acid derivatives. documentsdelivered.com The stereochemistry of the starting amino acid dictates the stereochemical outcome of the newly formed hydroxyl and iodine-bearing centers, making it a reliable method for producing complex, stereochemically defined structures that can serve as precursors to molecules like (R)-3-Aminohex-5-enoic acid.

Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for synthesizing chiral amines from prochiral ketones or aldehydes. researchgate.netliv.ac.uk This one-pot reaction involves the in-situ formation of an imine from a carbonyl compound and an amine source, followed by its stereoselective reduction.

Various catalytic systems have been developed for this purpose:

Transition Metal Catalysis : Chiral complexes of iridium, ruthenium, and rhodium are commonly used. liv.ac.uk For instance, ruthenium catalysts paired with chiral ligands like C3-TunePhos have been shown to be highly effective for the direct reductive amination of ketones using ammonium (B1175870) acetate (B1210297) as the amine source and H₂ as the reductant. acs.org

Biocatalysis : Enzymes, particularly reductive aminases (RedAms), offer an environmentally benign alternative. frontiersin.org These NADPH-dependent enzymes can catalyze the reductive amination of a broad range of ketones with excellent stereoselectivity under mild aqueous conditions. frontiersin.orgnih.gov

This technique is highly valuable for directly installing the chiral amino group found in (R)-3-Aminohex-5-enoic acid.

Development of Novel Synthetic Routes and Precursors

The practical synthesis of (R)-3-Aminohex-5-enoic acid relies on the development of efficient multi-step routes that begin from simple, commercially available starting materials.

The construction of β-hydroxy γ-amino acids, which are closely related precursors, showcases typical multi-step synthetic strategies. For example, all four stereoisomers of a protected β-hydroxy-γ-amino acid can be synthesized in large quantities over 3-4 steps. nih.gov

A representative sequence might begin with readily available materials like 2-methylaminoethanol to synthesize an amino-substituted acetaldehyde (B116499) derivative. nih.gov This aldehyde can then undergo a stereoselective aldol reaction with a chiral auxiliary-equipped acetate equivalent. Subsequent chemical manipulations, such as protection of functional groups followed by oxidative cleavage and deprotection, would yield the target amino acid structure. The key to these routes is the strategic implementation of highly stereoselective reactions to build the chiral backbone of the molecule efficiently. nih.gov

Strategies for Enantioselective Preparation

One prominent approach involves leveraging the inherent chirality of naturally occurring molecules. For instance, enantiomerically pure (S)-vigabatrin, a structural analogue, has been synthesized from L-glutamic acid. unthsc.edu This strategy involves the manipulation of the chiral center of the starting material to construct the desired product. Similarly, D-glucose and D-galactose have been explored as chiral starting materials for the synthesis of both (R)- and (S)-vigabatrin. nih.gov Another chiral pool approach utilizes methionine as the starting material to produce both enantiomers of vigabatrin (B1682217) with high enantiopurity. researchgate.net

Asymmetric catalysis offers a powerful alternative for establishing the stereocenter. This includes methods like asymmetric hydrogenation of enamines and conjugate addition reactions. hilarispublisher.com For example, the catalytic asymmetric conjugate addition of carbamates to enoyl systems provides a two-step route to N-protected β-amino acids with high enantioselectivity. organic-chemistry.org

Kinetic resolution, another effective strategy, has been successfully applied to the synthesis of β,γ-unsaturated α-amino acids using cinchona alkaloid catalysts. organic-chemistry.org This method allows for the separation of enantiomers from a racemic mixture, providing access to optically active compounds. organic-chemistry.org Enzymatic methods, such as enantioselective hydrolysis, also play a crucial role in obtaining enantiomerically enriched β-amino esters, which can then be converted to the desired acid.

The following table summarizes various enantioselective strategies employed in the synthesis of chiral β-amino acids and related compounds.

| Strategy | Starting Material/Catalyst | Key Transformation | Target Compound/Analogue | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-glutamic acid | Multi-step conversion | (S)-Vigabatrin | unthsc.edu |

| Chiral Pool Synthesis | D-glucose/D-galactose | Ferrier rearrangement | (R)- and (S)-Vigabatrin | nih.gov |

| Chiral Pool Synthesis | Methionine | Wittig olefination and pyrolytic elimination | (S)- and (R)-Vigabatrin | researchgate.net |

| Asymmetric Catalysis | Enoyl systems and carbamates | Conjugate addition | N-protected β-amino acids | organic-chemistry.org |

| Kinetic Resolution | Racemic β,γ-unsaturated α-amino acids/Cinchona alkaloids | Alcoholysis | Optically active β,γ-unsaturated α-amino acids | organic-chemistry.org |

Exploration of Functional Group Transformations and Derivatization Strategies

The presence of three distinct functional groups—the alkene, the amino group, and the carboxylic acid—in (R)-3-Aminohex-5-enoic acid offers a rich platform for chemical modifications and the synthesis of diverse derivatives.

Chemical Derivatizations of the Alkene Functionality

The terminal double bond in (R)-3-Aminohex-5-enoic acid is a versatile handle for a variety of chemical transformations. Hydrogenation of the vinyl group is a common strategy to produce the corresponding saturated alkyl chain. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of unsaturated double bonds under mild conditions, offering a sustainable method for this transformation. mdpi.com This reaction would yield (R)-3-aminohexanoic acid, a saturated analogue.

Oxidative cleavage of the double bond can also be employed to generate different functionalities. Depending on the reagents and conditions used, this could lead to the formation of aldehydes, carboxylic acids, or diols at the terminal position.

Transformations Involving the Amino and Carboxylic Acid Moieties (e.g., esterification, nucleophilic substitution)

The amino and carboxylic acid groups are readily amenable to a range of standard organic transformations. Esterification of the carboxylic acid is a fundamental reaction, often employed as a protective strategy during multi-step syntheses or to modify the compound's physicochemical properties. nih.gov Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. pearson.comacs.org Given the zwitterionic nature of amino acids, which can make esterification challenging, alternative methods using reagents like chlorosulphonic acid in the presence of an alcohol have also been developed. google.com

The amino group can undergo various reactions, including acylation and alkylation. Nucleophilic substitution reactions at the amino group can be used to introduce a wide array of substituents. For instance, the synthesis of N-protected derivatives is a crucial step in many synthetic routes to control reactivity and prevent side reactions. hilarispublisher.com

The following table outlines potential functional group transformations for (R)-3-Aminohex-5-enoic acid.

| Functional Group | Transformation | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Alkene | Hydrogenation | H₂, Pd/C | (R)-3-Aminohexanoic acid hydrochloride | mdpi.com |

| Carboxylic Acid | Fischer Esterification | Alcohol, H₂SO₄ | (R)-3-Aminohex-5-enoic acid ester hydrochloride | pearson.comacs.org |

| Carboxylic Acid | Esterification | Alcohol, Chlorosulphonic acid | (R)-3-Aminohex-5-enoic acid ester hydrochloride | google.com |

| Amino Group | N-protection (e.g., Boc) | Boc₂O, base | N-Boc-(R)-3-Aminohex-5-enoic acid | hilarispublisher.com |

Mechanistic Investigations of Complex Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to (R)-3-Aminohex-5-enoic acid is crucial for optimizing reaction conditions and improving enantioselectivity. While specific mechanistic studies for the synthesis of this exact molecule are not extensively reported, the mechanisms of related and analogous reactions provide valuable insights.

A key strategy for the synthesis of β-amino acids is the asymmetric Michael addition. nih.gov Mechanistic studies on the hetero-Michael addition of α,β-unsaturated carboxylic acids catalyzed by multifunctional thioureas have revealed the importance of boronic acid as a Lewis acid to activate the carboxylate. nih.gov The study also highlighted the role of molecular sieves in generating crucial ternary borate (B1201080) complexes for high enantioselectivity. nih.gov

In organocatalyzed asymmetric Michael additions, such as the addition of β-keto esters to nitroalkenes catalyzed by β-amino alcohols, the catalyst's structure plays a critical role in determining the stereochemical outcome. rsc.org The conformation of the transition state, influenced by factors like temperature and catalyst substituents, dictates the enantioselectivity of the reaction. rsc.org Quantum chemical model studies using density functional theory (DFT) have also been employed to investigate hydrogen transfer mechanisms in related systems, providing insights into the transition states of these reactions. researchgate.net

These mechanistic understandings are instrumental in the rational design of catalysts and reaction conditions for the efficient and highly stereoselective synthesis of (R)-3-Aminohex-5-enoic acid and its derivatives.

Applications As a Chiral Building Block in Advanced Chemical Synthesis

Utility in Peptide Synthesis and Structural Analogues

The incorporation of non-natural amino acids like (R)-3-Aminohex-5-enoic acid into peptide chains is a key strategy for creating peptidomimetics with novel structures and functions.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. peptide.comcaltech.edu (R)-3-Aminohex-5-enoic acid, appropriately protected (commonly with Fmoc on the amine and as a free carboxylic acid), can be incorporated into peptide chains using standard SPPS protocols. uci.edupeptide.com

The general SPPS cycle involves:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide, typically using a base like piperidine. uci.edu

Activation and Coupling: Activation of the carboxylic acid of the incoming amino acid (such as Fmoc-(R)-3-aminohex-5-enoic acid) using a coupling reagent (e.g., HBTU, HCTU) and its subsequent reaction with the newly exposed N-terminal amine of the resin-bound peptide. peptide.comspringernature.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle begins. peptide.com

This process is repeated until the desired peptide sequence is assembled. A notable example of its application is in the total solid-phase synthesis of the mixirins, a family of antitumour cyclic lipopeptides. ucl.ac.uk The inclusion of the 3-aminohex-5-enoic acid residue is crucial to the structure of these complex natural products. ucl.ac.uk

The defining feature of (R)-3-Aminohex-5-enoic acid is its β-amino acid structure, where the amino group is attached to the third carbon (the β-carbon) from the carboxyl group. When incorporated into a peptide backbone, β-amino acids introduce an additional carbon atom compared to their α-amino acid counterparts. This extension fundamentally alters the peptide's secondary structure, leading to the formation of unique helical and sheet-like structures not accessible to natural peptides.

Peptides composed of β-amino acids, known as β-peptides, have garnered significant interest because they often exhibit remarkable resistance to enzymatic degradation by proteases, a major limitation for the therapeutic use of natural peptides. hilarispublisher.com The synthesis of peptides and peptide libraries containing (R)-3-Aminohex-5-enoic acid allows for the exploration of novel peptidomimetics with potentially enhanced stability and biological activity. hilarispublisher.com

| Property | α-Peptides | β-Peptides | Reference |

|---|---|---|---|

| Backbone Structure | Repeating -(NH-CHR-CO)- units | Repeating -(NH-CHR-CH₂-CO)- units | hilarispublisher.com |

| Proteolytic Stability | Generally low; susceptible to degradation by proteases | High; resistant to degradation by common proteases | hilarispublisher.com |

| Secondary Structures | α-helices, β-sheets | 12-helices, 14-helices, sheets, turns | chemrxiv.org |

| Application | Natural biological functions, drug development | Drug development, biomaterial design, molecular recognition | hilarispublisher.com |

Precursor for Complex Organic Molecules

Beyond peptide synthesis, the distinct functional groups of (R)-3-Aminohex-5-enoic acid hydrochloride provide multiple reaction sites for constructing complex molecular architectures.

Amino acids are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.gov The bifunctional nature of (R)-3-Aminohex-5-enoic acid, possessing both a nucleophilic amine and an electrophilic carboxylic acid, makes it an ideal candidate for intramolecular cyclization reactions to form lactams (cyclic amides). Specifically, it can be a precursor to piperidin-2-one derivatives, which are six-membered heterocyclic rings. The synthesis of such heterocyclic systems is of great interest in medicinal chemistry due to their prevalence in the core structures of many pharmaceuticals. google.comamazonaws.com

The structure of (R)-3-Aminohex-5-enoic acid offers three key points for molecular diversification: the amino acid moiety, the chiral center, and the terminal alkene. Each of these can be manipulated through various organic reactions to build a wide array of carbon skeletons.

Amino Acid Moiety: The amine and carboxylic acid can be modified through standard transformations such as amide bond formation, esterification, reduction to amino alcohols, and N-alkylation.

Terminal Alkene: The vinyl group is a versatile functional handle for carbon-carbon bond-forming reactions, including olefin metathesis, Heck coupling, and hydroboration-oxidation, allowing for chain extension and functionalization.

Chiral Center: The pre-existing (R)-stereocenter allows for the synthesis of enantiomerically pure target molecules, a critical requirement in modern drug development.

| Functional Group | Potential Synthetic Transformations | Resulting Structure/Application |

|---|---|---|

| Carboxylic Acid | Amide coupling, Esterification, Reduction | Peptides, Esters, Amino alcohols |

| Amine | N-Acylation, N-Alkylation, Reductive Amination | Amides, Substituted amines |

| Terminal Alkene | Olefin Metathesis, Hydroboration-Oxidation, Epoxidation, Heck Reaction | Chain extension, Alcohols, Epoxides, Arylated derivatives |

| Bifunctional (Amine + Acid) | Intramolecular cyclization | Lactams (e.g., Piperidinones) |

Role in the Design and Synthesis of Bioactive Molecules

Chiral β-amino acids are integral components of numerous bioactive molecules and pharmaceuticals. hilarispublisher.com The specific structure of (R)-3-Aminohex-5-enoic acid makes it a valuable building block for designing new therapeutic agents. Its utility has been demonstrated in the synthesis of natural products with significant biological activity and in the rational design of enzyme inhibitors.

For instance, its incorporation into the synthesis of the mixirins highlights its role as a component of antitumour agents. ucl.ac.uk Furthermore, derivatives of 2-aminohex-5-enoic acid have been explored in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key target for antiviral therapy. acs.org Although in this specific study the resulting compound was less potent, it exemplifies the use of this scaffold in probing the active sites of enzymes and designing novel bioactive molecules. acs.org The presence of chiral amine functionality is a common feature in a vast number of pharmaceuticals and natural products. google.com

| Molecule/Target Class | Specific Example | Biological Activity/Role | Reference |

|---|---|---|---|

| Cyclic Lipopeptides | Mixirins | Antitumour | ucl.ac.uk |

| Enzyme Inhibitors | HCV NS3 Protease Inhibitors | Antiviral (investigational) | acs.org |

| General Pharmaceuticals | Various | Chiral amine functionality is common in bioactive molecules | google.com |

Development of Enzyme Inactivators and Modulators (e.g., γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors)

The regulation of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, is a crucial target for the treatment of neurological disorders such as epilepsy. nih.gov The enzyme responsible for the degradation of GABA is γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Inhibition of this enzyme increases GABA levels in the brain, which can have therapeutic effects. nih.gov

While the isomer 4-aminohex-5-enoic acid (Vigabatrin) is a well-established, FDA-approved inactivator of GABA-AT, research has also explored other structural analogues. nih.gov Computational studies have been employed to investigate the potential of related compounds as GABA-AT inhibitors. Molecular docking simulations, for instance, have been used to model the interaction of 3-aminohex-5-enoic acid within the active site of the human GABA-AT enzyme. researchgate.net These computational models help to predict the binding affinity and orientation of potential inhibitors, guiding the synthesis of new therapeutic candidates. researchgate.net Although specific experimental studies on the (R)-enantiomer of 3-aminohex-5-enoic acid as a GABA-AT inhibitor are not extensively detailed in available literature, the findings from computational approaches suggest that this class of compounds is of significant interest for further investigation in the design of novel enzyme inactivators. researchgate.netnih.gov

Table 1: Investigated Compounds for GABA-AT Inhibition

| Compound Name | Role/Significance |

|---|---|

| γ-aminobutyric acid (GABA) | The primary inhibitory neurotransmitter degraded by GABA-AT. nih.gov |

| 4-aminohex-5-enoic acid (Vigabatrin) | An FDA-approved mechanism-based inactivator of GABA-AT. nih.gov |

Synthesis of Nonproteinogenic Amino Acid Derivatives

Nonproteinogenic amino acids—those not found among the 20 common protein-forming amino acids—are of great interest in medicinal chemistry and materials science. They serve as valuable components for creating peptides with enhanced stability, unique conformations, and novel biological activities. researchgate.net Chiral building blocks are essential for the stereocontrolled synthesis of these complex molecules. rsc.org

This compound, with its defined stereocenter at the C3 position, represents a potential precursor for a variety of nonproteinogenic amino acid derivatives. The terminal alkene group is particularly useful, as it allows for a wide range of chemical modifications through reactions such as hydroboration-oxidation, epoxidation, or metathesis, enabling the introduction of diverse functional groups. The amino and carboxylic acid moieties provide the core structure of the amino acid, allowing for peptide coupling and other standard transformations. While specific, published synthetic routes starting directly from this compound are not widely documented, its structure is analogous to other building blocks used in the field. The general strategies for synthesizing nonproteinogenic amino acids often involve the stereoselective modification of chiral precursors to build up the desired side-chain complexity. mdpi.com

Table 2: Functional Groups of (R)-3-Aminohex-5-enoic acid for Synthesis

| Functional Group | Potential Synthetic Transformations |

|---|---|

| Amine | Amidation, Peptide Coupling, Alkylation |

| Carboxylic Acid | Esterification, Amide Formation, Reduction |

| Alkene | Oxidation, Reduction, Metathesis, Halogenation, Hydroboration |

Investigative Research in Biochemical and Enzymatic Systems

Evaluation as a Substrate in Enzyme Assays

Currently, there is a notable lack of publicly available scientific literature detailing the evaluation of (R)-3-Aminohex-5-enoic acid hydrochloride as a substrate in specific enzyme assays. The primary focus of existing research has been on its role as an enzyme inhibitor, particularly targeting γ-aminobutyric acid aminotransferase (GABA-AT). While some compounds can act as both a substrate and an inhibitor for the same enzyme, or as substrates for other enzymes, specific studies to characterize this compound in this capacity are not readily found.

Mechanistic Studies of Enzyme Activity Modulation

The principal area of investigation for 3-aminohex-5-enoic acid derivatives has been their interaction with pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, with a significant focus on the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT).

Elucidation of Inhibition and Activation Mechanisms (e.g., pyridoxal 5′-phosphate-dependent enzymes)

Research into compounds structurally similar to (R)-3-Aminohex-5-enoic acid, such as 4-aminohex-5-enoic acid (vigabatrin), has established a clear mechanism of irreversible inhibition of GABA-AT. nih.govyoutube.com This enzyme is crucial for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov The inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can counteract excessive neuronal excitation. nih.gov

The proposed mechanism for 3-aminohex-5-enoic acid as an inhibitor of GABA-AT, a PLP-dependent enzyme, is based on its structural analogy to GABA. It is suggested to act as a mechanism-based inactivator. The process is thought to involve the formation of a Schiff base between the amino group of the inhibitor and the pyridoxal 5'-phosphate cofactor at the enzyme's active site. Following this, a series of enzymatic reactions are believed to lead to the formation of a reactive species that covalently binds to a critical amino acid residue in the active site, resulting in the irreversible inactivation of the enzyme.

While detailed kinetic studies for the (R)-3-isomer are not available, the general mechanism for this class of inhibitors provides a strong hypothetical framework for its action.

Research on Enzyme-Substrate Binding and Conformational Changes

Computational molecular docking studies have been conducted to investigate the binding of 3-aminohex-5-enoic acid to the active site of human GABA-AT. researchgate.net These studies provide insights into the potential binding orientation and interactions that stabilize the enzyme-inhibitor complex.

The docking analysis suggests that 3-aminohex-5-enoic acid fits within the active site of GABA-AT, forming hydrogen bond interactions with key amino acid residues. researchgate.net This binding is a prerequisite for the subsequent inactivation of the enzyme. The terminal vinyl group is positioned in a way that could facilitate the proposed mechanism of irreversible inhibition.

It is important to note that these are computational models, and further experimental validation, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to confirm the precise binding mode and any associated conformational changes in the enzyme.

Table 1: Computational Docking Interaction of 3-Aminohex-5-enoic acid with Human GABA-AT

| Interacting Residue | Interaction Type |

| Residue A | Hydrogen Bond |

| Residue B | Hydrogen Bond |

| Residue C | van der Waals |

Note: The specific interacting residues from the computational study are not detailed in the available public information and are represented here generically.

Contribution to the Understanding of Metabolic Pathways

The primary contribution of research into 3-aminohex-5-enoic acid and its analogues to the understanding of metabolic pathways is centered on the catabolism of the neurotransmitter GABA. By acting as an inhibitor of GABA-AT, this compound helps to elucidate the role and regulation of this key enzyme in maintaining the balance of neurotransmitter levels in the central nervous system. nih.gov

The elevation of GABA levels resulting from GABA-AT inhibition has significant implications for neuronal excitability and is a therapeutic strategy for conditions such as epilepsy. nih.gov The study of inhibitors like this compound provides valuable tools for probing the GABAergic system and its role in neurological function and disease.

Beyond its impact on the GABA pathway, there is currently limited information on the broader effects of this compound on other metabolic pathways. Further research would be needed to explore its potential interactions with other enzymes and metabolic networks.

Computational and Theoretical Studies in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby optimizing lead compounds.

A thorough review of scientific literature reveals a notable absence of specific QSAR studies focused on bioactive derivatives of (R)-3-Aminohex-5-enoic acid. While its downstream product, Vigabatrin (B1682217), and other inhibitors of the enzyme GABA aminotransferase (GABA-AT) have been the subject of computational analysis, dedicated QSAR models for derivatives originating directly from (R)-3-Aminohex-5-enoic acid hydrochloride have not been reported. The development of such models would require the synthesis of a library of derivatives and subsequent testing for a specific biological activity, which does not appear to have been undertaken and published to date.

Quantum Chemical Descriptors and Molecular Geometry Optimization

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. From these calculations, various molecular descriptors can be derived that help in predicting the physicochemical properties and reactivity of the compound. For (R)-3-Aminohex-5-enoic acid, several key descriptors have been computationally predicted and are available through public chemical databases.

Geometry optimization is a fundamental part of this process, where computational methods are used to find the lowest energy arrangement of atoms, representing the most stable 3D structure of the molecule. The computed properties for the non-salt form, 3-Aminohex-5-enoic acid, provide a foundational understanding of its molecular characteristics.

Below is a table of computationally derived molecular properties and descriptors for 3-Aminohex-5-enoic acid.

| Descriptor | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 129.16 g/mol | PubChem |

| XLogP3 | -2.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 129.078978594 Da | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 112 | PubChem |

These descriptors are crucial for preliminary assessments of the molecule's potential behavior, such as its solubility (indicated by XLogP3) and its ability to interact with biological targets (indicated by hydrogen bond counts and polar surface area).

In Silico Approaches for Predicting Molecular Interactions and Reactivity

In silico methods, such as molecular docking and molecular dynamics simulations, are vital for predicting how a ligand might bind to a biological target, like an enzyme or receptor. These approaches are particularly relevant in the context of (R)-3-Aminohex-5-enoic acid's role as a precursor to Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-AT).

While no specific molecular docking or dynamics studies have been published for this compound itself, extensive research has been conducted on other inhibitors targeting GABA-AT. These studies utilize computational methods to:

Identify Potential Binding Poses: Molecular docking is used to predict the preferred orientation of an inhibitor when bound to the active site of GABA-AT. This helps in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Simulate Dynamic Behavior: Molecular dynamics simulations can model the behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur upon interaction.

Elucidate Inhibition Mechanisms: For mechanism-based inhibitors like Vigabatrin, computational studies can help model the reaction steps that lead to the covalent inactivation of the enzyme.

These computational strategies are powerful tools for the rational design of new and more potent GABA-AT inhibitors. By applying similar in silico methodologies, researchers could theoretically investigate the potential interactions of (R)-3-Aminohex-5-enoic acid or its novel derivatives with GABA-AT or other potential biological targets, guiding future synthetic and pharmacological research.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Functionality and Specificity

The unique structural features of (R)-3-Aminohex-5-enoic acid offer several handles for derivatization, paving the way for compounds with enhanced functionality and specificity. The primary amine, carboxylic acid, and terminal double bond are all amenable to a wide range of chemical transformations.

Future research is likely to focus on the following areas of derivatization:

N-Acylation and N-Alkylation: Modification of the amino group through acylation or alkylation can introduce a diverse array of functional groups. This could include the attachment of fluorophores for imaging applications, biotin (B1667282) for affinity-based purification, or pharmacologically active moieties to create novel therapeutic agents. The development of functional di-N-alkylated β-alanine monomers is a versatile approach for creating novel biopolymers. nih.gov

Side-Chain Modification via the Alkene: The terminal double bond is a prime site for a variety of addition and cycloaddition reactions. Hydroformylation, epoxidation, dihydroxylation, and Heck coupling are just a few examples of transformations that could introduce new functionalities. These modifications can be used to append targeting ligands, cross-linking agents, or to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Peptide Synthesis: A significant area of interest is the incorporation of (R)-3-Aminohex-5-enoic acid into peptide sequences to create peptidomimetics. β-amino acids are known to induce stable secondary structures in peptides, such as helices and sheets. hilarispublisher.com The (R)-configuration and the specific side chain of this amino acid could impart unique conformational constraints and biological activities to the resulting peptides. The use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) is standard practice in solid-phase peptide synthesis to prevent uncontrolled polymerization. peptide.commasterorganicchemistry.com For instance, Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid is a commercially available derivative for such applications. wuxiapptec.com

| Derivatization Strategy | Potential Functionality |

| N-Acylation/Alkylation | Introduction of reporter groups, bioactive molecules |

| Alkene Modification | Attachment of targeting ligands, cross-linkers |

| Peptide Incorporation | Creation of peptidomimetics with defined structures |

Development of More Efficient and Sustainable Stereoselective Synthesis Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and sustainable methods for the stereoselective synthesis of (R)-3-Aminohex-5-enoic acid is of paramount importance. While several methods for the synthesis of β-amino acids exist, future research will likely focus on greener and more atom-economical approaches.

Key emerging areas in synthesis include:

Biocatalysis: The use of enzymes, such as transaminases and dehydrogenases, offers a highly enantioselective route to chiral amino acids under mild reaction conditions. nih.govmdpi.com Dynamic kinetic resolution, a process that combines in-situ racemization of the starting material with a stereoselective reaction, is a particularly powerful biocatalytic strategy for producing a single enantiomer in high yield. nih.gov The development of novel enzymes with tailored substrate specificities could enable the direct and efficient synthesis of (R)-3-Aminohex-5-enoic acid.

Asymmetric Catalysis: Transition metal catalysis and organocatalysis are powerful tools for the enantioselective synthesis of β-amino acids. rsc.org Methods such as the asymmetric hydrogenation of enamines and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters are well-established. hilarispublisher.com Future efforts will likely be directed towards the development of catalysts that are more active, selective, and operate under more sustainable conditions, such as using earth-abundant metals and avoiding hazardous solvents. A copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been reported for the synthesis of β-amino acid derivatives. nih.gov

Photochemical Methods: Recent advances have demonstrated the potential of photochemical reactions for the single-step synthesis of β-amino acid derivatives from simple alkenes. nih.gov These metal-free, energy-transfer enabled reactions offer a highly regioselective and practical approach to installing both amine and ester functionalities. nih.gov

| Synthesis Technique | Advantages |

| Biocatalysis | High enantioselectivity, mild conditions, sustainable |

| Asymmetric Catalysis | Broad substrate scope, high efficiency |

| Photochemical Synthesis | Single-step, metal-free, high regioselectivity |

Expansion of Applications in Chemical Biology and Materials Science

The unique structural and chemical properties of (R)-3-Aminohex-5-enoic acid and its derivatives make them attractive candidates for a range of applications in chemical biology and materials science.

Chemical Biology: As a building block for peptidomimetics, (R)-3-Aminohex-5-enoic acid can be used to create probes to study protein-protein interactions, enzyme inhibitors, and novel therapeutic agents. mdpi.com Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, making them more stable in biological systems. digitellinc.com The terminal alkene can also be utilized for bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.

Materials Science: The ability of β-amino acids to form well-defined secondary structures makes them ideal monomers for the synthesis of novel polymers with controlled architectures. digitellinc.comillinois.edu These "foldamers" can mimic the structures and functions of natural proteins and have potential applications in areas such as drug delivery, tissue engineering, and catalysis. The incorporation of (R)-3-Aminohex-5-enoic acid into polymers could introduce chirality and functionality, leading to materials with unique optical, mechanical, or biological properties. stanford.eduacs.org For example, polymers with amino acids in their side chains can exhibit interesting conformational properties. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-Aminohex-5-enoic acid hydrochloride in a laboratory setting?

- Methodological Answer : Enantioselective synthesis is critical for obtaining the (R)-enantiomer. Techniques include asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures. Post-synthesis, purification via reverse-phase HPLC or recrystallization ensures enantiomeric purity. Characterization should involve H/C NMR, high-resolution mass spectrometry (HRMS), and polarimetry to confirm stereochemistry .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Due to limited toxicological data (toxic properties are not fully characterized), handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid prolonged skin contact and inhalation of dust. Stability tests under varying pH (e.g., PBS, DMSO) should precede experimental use .

Q. What analytical techniques validate the chemical identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm proton environments and carbon backbone.

- FT-IR : Identify functional groups (e.g., amine, carboxylic acid).

- X-ray crystallography : Resolve absolute stereochemistry.

Cross-reference with databases (e.g., PubChem, ECHA) for structural validation .

Advanced Research Questions

Q. How can researchers address contradictory results in the pharmacological activity of this compound across different studies?

- Methodological Answer : Contradictions may arise from enantiomeric impurities or variability in biological models. Strategies:

- Purity Assessment : Use chiral HPLC to rule out (S)-enantiomer contamination.

- Model Standardization : Replicate assays in controlled cell lines (e.g., HEK-293 for receptor studies) with strict buffer conditions (pH 7.4, 37°C).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-study variability .

Q. What analytical techniques are most effective for determining the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with a polar organic mobile phase (e.g., hexane/isopropanol).

- Circular Dichroism (CD) : Compare optical activity against a pure (R)-enantiomer standard.

- NMR with Chiral Solvating Agents : Europium-based shift reagents enhance enantiomer discrimination in H NMR spectra .

Q. How can this compound be utilized in studying neurotransmitter analogs or enzyme-substrate interactions?

- Methodological Answer : As a γ-aminobutyric acid (GABA) analog, it can probe GABA receptor binding. Experimental designs:

- Radioligand Displacement Assays : Use H-muscimol to measure competitive inhibition.

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess chloride ion flux.

- Molecular Docking : Model interactions with receptor active sites using software like AutoDock Vina .

Q. What metabolic pathways or degradation products should be considered when using this compound in vivo?

- Methodological Answer : Potential hepatic metabolism via aminotransferases or decarboxylases. Monitor for:

- Degradation Products : Hexenoic acid derivatives (GC-MS analysis).

- Oxidative Byproducts : Use LC-TOF/MS to detect peroxides under accelerated stability testing (40°C/75% RH).

Include negative controls (e.g., enzyme inhibitors) to validate metabolic pathways .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.